
Tris(1,2-dimethylpropyl)borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(1,2-dimethylpropyl)borane is an organoborane compound with the molecular formula C15H33B. It is known for its high reactivity and stability, making it a valuable reagent in organic synthesis. This compound is widely used in various chemical reactions due to its ability to activate C-H bonds and facilitate the formation of carbon-carbon bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tris(1,2-dimethylpropyl)borane can be synthesized through the reaction of 2-methyl-2-butene with borane-methyl sulfide complex. The reaction is typically carried out under an inert atmosphere to prevent oxidation and hydrolysis of the borane compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(1,2-dimethylpropyl)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: this compound can participate in substitution reactions, where the borane group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Lithium aluminum hydride and sodium borohydride are often used as reducing agents.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Boronic acids.
Reduction: Reduced organic compounds.
Substitution: Halogenated boranes.
Applications De Recherche Scientifique
Tris(1,2-dimethylpropyl)borane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: this compound is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tris(1,2-dimethylpropyl)borane involves the activation of C-H bonds, facilitating the formation of carbon-carbon bonds. The borane group acts as a Lewis acid, accepting electron pairs from other molecules, which leads to the formation of new chemical bonds. This mechanism is crucial in various organic synthesis reactions .
Comparaison Avec Des Composés Similaires
- Triethylborane
- Tri-sec-butylborane
- Disiamylborane
- Lithium trisiamylborohydride
Comparison: Tris(1,2-dimethylpropyl)borane is unique due to its high reactivity and stability compared to other similar compounds. Its ability to activate C-H bonds and facilitate carbon-carbon bond formation makes it a valuable reagent in organic synthesis. Other similar compounds may have different reactivity profiles and stability, making this compound a preferred choice in certain applications .
Propriétés
Numéro CAS |
32327-52-9 |
|---|---|
Formule moléculaire |
C15H33B |
Poids moléculaire |
224.2 g/mol |
Nom IUPAC |
tris(3-methylbutan-2-yl)borane |
InChI |
InChI=1S/C15H33B/c1-10(2)13(7)16(14(8)11(3)4)15(9)12(5)6/h10-15H,1-9H3 |
Clé InChI |
UZMMTBDONLVQMH-UHFFFAOYSA-N |
SMILES canonique |
B(C(C)C(C)C)(C(C)C(C)C)C(C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


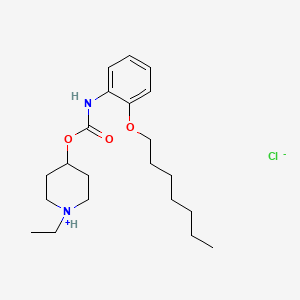
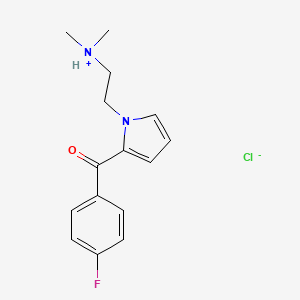

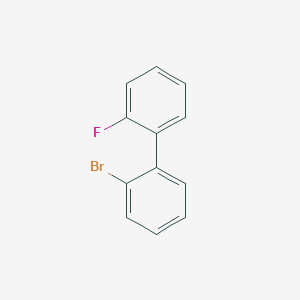
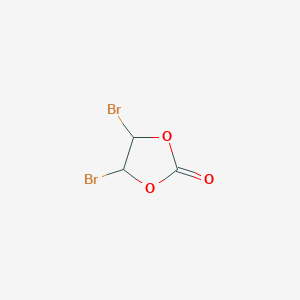

![Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate](/img/structure/B13739456.png)
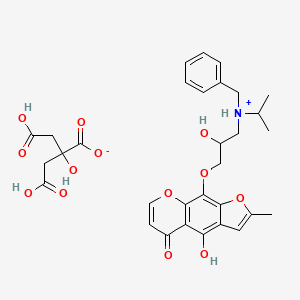
![methyl 6-[3-ethenyl-4-(2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-1-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13739471.png)

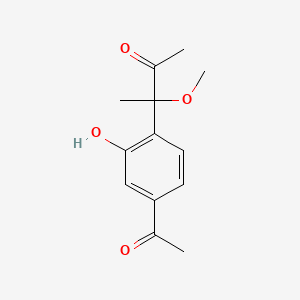

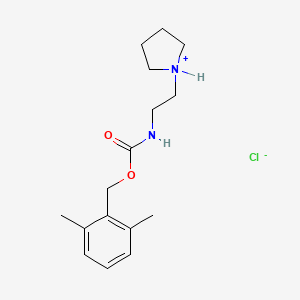
![4,4'-(Vinylene)bis[3-sulfobenzenediazonium]dichloride](/img/structure/B13739499.png)
